molecular formula C15H16ClN3O3S B5967862 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

Cat. No. B5967862
M. Wt: 353.8 g/mol
InChI Key: PHWBKBGYNCMZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as PSB-603, is a novel chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PSB-603 belongs to the class of pyrimidinecarboxamides, which have been extensively studied for their pharmacological properties.

Mechanism of Action

5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide exerts its pharmacological effects by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In immune cells, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In the brain, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide improves cognitive function and reduces neuroinflammation by modulating the activity of various neurotransmitters and cytokines.

Advantages and Limitations for Lab Experiments

5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Some future directions for 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide research include:
1. Investigating the potential of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in combination with other therapeutic agents for cancer treatment.
2. Studying the effects of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide on different types of immune cells and its potential as an anti-inflammatory agent.
3. Examining the effects of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide on different brain regions and its potential as a cognitive enhancer.
4. Developing new formulations of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide with improved solubility and bioavailability.
5. Exploring the potential of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in other diseases, such as diabetes and cardiovascular diseases.
Conclusion:
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a novel chemical compound that has shown promising results in preclinical studies for its potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of GSK-3β, which plays a crucial role in various cellular processes. 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as poor solubility. Future research on 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide should focus on evaluating its safety and efficacy in clinical trials and exploring its potential in different diseases.

Synthesis Methods

The synthesis of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide involves a multistep process that starts with the preparation of 5-chloro-2-nitrobenzoic acid. The nitro group is then reduced to an amine group, which is further reacted with 3-methylphenylamine and propylsulfonyl chloride to form 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide. The final product is purified by recrystallization and characterized by spectroscopic techniques.

Scientific Research Applications

5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

5-chloro-N-(3-methylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-3-7-23(21,22)15-17-9-12(16)13(19-15)14(20)18-11-6-4-5-10(2)8-11/h4-6,8-9H,3,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWBKBGYNCMZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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